molecular formula C12H17NO5S B8715093 ethyl 3-[(3-methoxyphenyl)sulfonylamino]propanoate

ethyl 3-[(3-methoxyphenyl)sulfonylamino]propanoate

Cat. No.: B8715093
M. Wt: 287.33 g/mol
InChI Key: SMLADGSOJPLSGF-UHFFFAOYSA-N
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Description

ethyl 3-[(3-methoxyphenyl)sulfonylamino]propanoate is an organic compound that features a methoxy group, a benzenesulfonylamino group, and a propionic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(3-methoxyphenyl)sulfonylamino]propanoate typically involves the following steps:

    Formation of 3-Methoxybenzenesulfonyl chloride: This can be achieved by reacting 3-methoxybenzenesulfonic acid with thionyl chloride.

    Reaction with Propionic Acid Ethyl Ester: The 3-methoxybenzenesulfonyl chloride is then reacted with propionic acid ethyl ester in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-[(3-methoxyphenyl)sulfonylamino]propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride or strong acids can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 3-hydroxy-benzenesulfonylamino-propionic acid ethyl ester.

    Reduction: Formation of 3-(3-Methoxy-benzenesulfanyl)-propionic acid ethyl ester.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

ethyl 3-[(3-methoxyphenyl)sulfonylamino]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-[(3-methoxyphenyl)sulfonylamino]propanoate involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the sulfonylamino group can interact with enzymes and proteins, potentially inhibiting their activity. The propionic acid ethyl ester moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxybenzenesulfonyl chloride
  • 3-Methoxybenzenethiol
  • 3-Methoxyphenylboronic acid

Uniqueness

ethyl 3-[(3-methoxyphenyl)sulfonylamino]propanoate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and in biological research.

Properties

Molecular Formula

C12H17NO5S

Molecular Weight

287.33 g/mol

IUPAC Name

ethyl 3-[(3-methoxyphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C12H17NO5S/c1-3-18-12(14)7-8-13-19(15,16)11-6-4-5-10(9-11)17-2/h4-6,9,13H,3,7-8H2,1-2H3

InChI Key

SMLADGSOJPLSGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNS(=O)(=O)C1=CC=CC(=C1)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-methoxybenzenesulfonyl chloride (3.53 g, 12.1 mmol) and triethylamine (3.45 g, 17.1 mmol) in acetone at 0° C. was added 3-amino propionic acid ethyl ester hydrochloride (2.00 g, 17.1 mmol) under a nitrogen atmosphere. After 4 days, the reaction was concentrated in vacuo. The residue was partitioned between 0.1 N HCl solution and EtOAc, the organic layer separated, washed with brine, dried (Na2SO4), and concentrated in vacuo to provide the crude product which was used without further purification.
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

m-Methoxybenzenesulfonyl chloride (3.53 g, 0.017 mol) and Et3N (4.76 mL, 0.034 mol) were dissolved in acetone (35 mL) at 0° C. β-Alanine ethyl ester hydrochloride (2.0 g, 0.017 mol) was added and stirring was continued at room temperature under N2 for 0.5 h. The reaction mixture was concentrated, partitioned between 0.1N HCl solution and EtOAc. The aqueous layer was washed with EtOAc, the organics combined, washed with H2O, brine, and dried (Na2SO4). Filtration and concentration to dryness gave the title compound which was used without further purification.
Quantity
3.53 g
Type
reactant
Reaction Step One
Name
Quantity
4.76 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

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